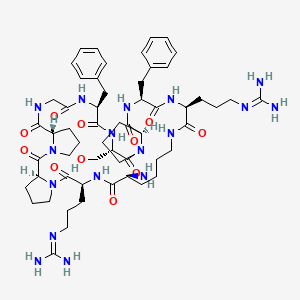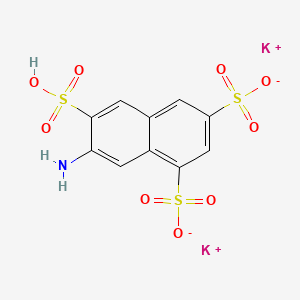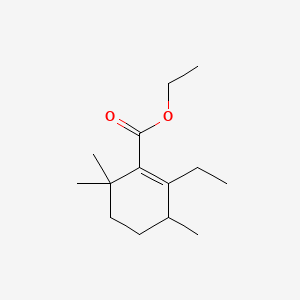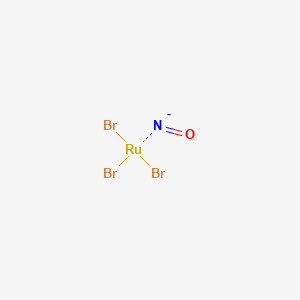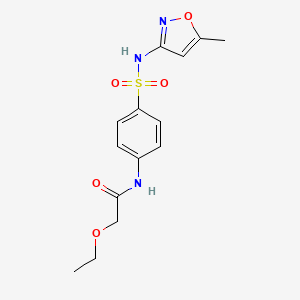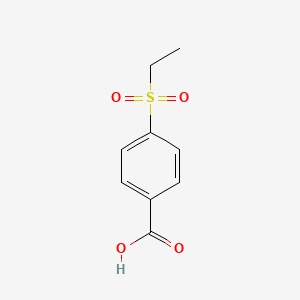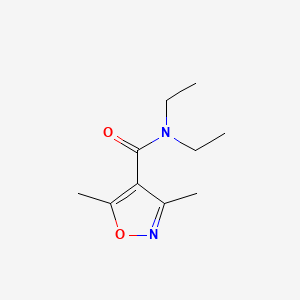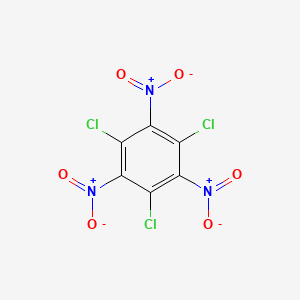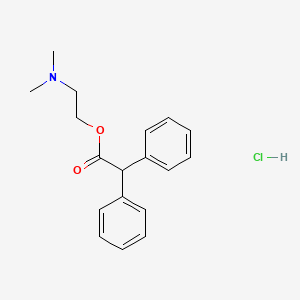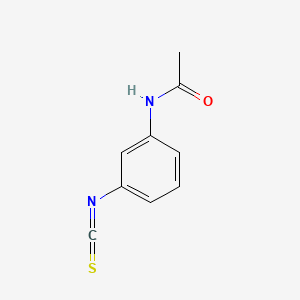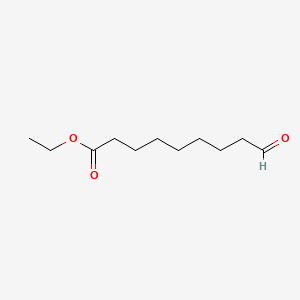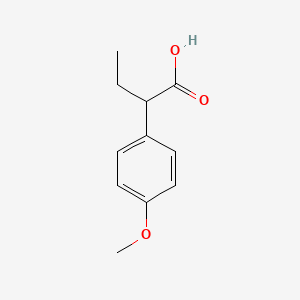
2-(4-Methoxyphenyl)butanoic acid
Vue d'ensemble
Description
2-(4-Methoxyphenyl)butanoic acid, also known as fenbufen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is a derivative of butanoic acid and is structurally similar to other NSAIDs such as ibuprofen and naproxen.
Applications De Recherche Scientifique
Neuroprotective Effects
- Scientific Field : Neurology
- Application Summary : 2-(4-Methoxyphenyl)butanoic acid, also known as 4-(4-Methoxyphenyl)butanoic acid (4-MPB), has been found to have neuroprotective effects. It is a derivative of 4-Phenylbutyric acid (4-PBA), a chemical chaperone that shows potential as a candidate drug for the treatment of neurodegenerative diseases .
- Methods of Application : The main actions of chemical chaperones like 4-MPB are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Chemical Chaperone Activity
- Scientific Field : Biochemistry
- Application Summary : 4-MPB has been evaluated for its chemical chaperone activity. These derivatives have a methoxy group at the benzene ring and/or longer or shorter fatty acid portions .
- Methods of Application : The study evaluated the chemical chaperone activity of synthetic 4-PBA derivatives. These derivatives have a methoxy group at the benzene ring and/or longer or shorter fatty acid portions .
- Results : Several 4-PBA derivatives demonstrated higher antiaggregation activity than 4-PBA. Moreover, 4-MPB showed protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Microcystin Analysis
- Scientific Field : Environmental Science
- Application Summary : 2-(4-Methoxyphenyl)butanoic acid, also known as 2-methyl-3-methoxy-4-phenyl butanoic acid (MMPB), is used in the analysis of microcystins (MCs). MCs are a potent class of hepatotoxins produced by several species of cyanobacteria, which have been responsible for illness and death in livestock and humans .
- Methods of Application : The quantitation of MMPB directly in complex post-oxidation solutions is presented using online condensed phase membrane introduction mass spectrometry with a methanol acceptor phase and negative electrospray ionization .
- Results : The technique has been applied to measuring total MC in algal suspensions with both positive and negative controls. Preliminary results are reported for the analysis of total microcystins after Lemieux oxidation, at detection limits relevant to regulatory levels in recreational and drinking waters, with no sample clean up .
Total Microcystin Analysis
- Scientific Field : Environmental Science
- Application Summary : 2-(4-Methoxyphenyl)butanoic acid, also known as 2-methyl-3-methoxy-4-phenyl butanoic acid (MMPB), is used in the analysis of microcystins (MCs). MCs are a potent class of hepatotoxins produced by several species of cyanobacteria, which have been responsible for illness and death in livestock and humans .
- Methods of Application : The quantitation of MMPB directly in complex post-oxidation solutions is presented using online condensed phase membrane introduction mass spectrometry with a methanol acceptor phase and negative electrospray ionization .
- Results : The technique has been applied to measuring total MC in algal suspensions with both positive and negative controls. Preliminary results are reported for the analysis of total microcystins after Lemieux oxidation, at detection limits relevant to regulatory levels in recreational and drinking waters, with no sample clean up .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-10(11(12)13)8-4-6-9(14-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXBXUJGKPPUOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952113 | |
| Record name | 2-(4-Methoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)butanoic acid | |
CAS RN |
29644-99-3 | |
| Record name | α-Ethyl-4-methoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29644-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 2-(p-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029644993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



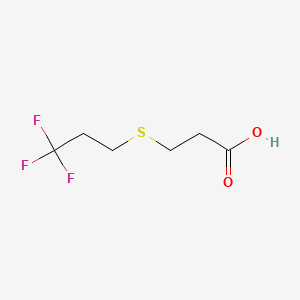
![6-aminohexanenitrile;N'-[6-(6-aminohexylamino)hexyl]hexane-1,6-diamine;N'-(6-aminohexyl)hexane-1,6-diamine;2-(chloromethyl)oxirane;hexane-1,6-diamine;hexanedinitrile;piperidine-2-carbonitrile;pyridine-2,4-diamine](/img/structure/B1615310.png)
